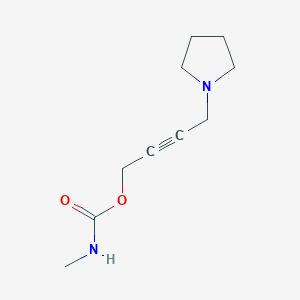
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as MPB or 4-PPBP, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and has been implicated in a variety of physiological and pathological processes.
作用机制
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is thought to play a role in modulating the activity of other proteins in the central nervous system, and has been implicated in a variety of neurological disorders. By blocking the activity of the sigma-1 receptor, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester may be able to modulate these processes and provide therapeutic benefits.
生化和生理效应
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. It has been found to have neuroprotective effects, and may be able to prevent the death of neurons in the brain. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
实验室实验的优点和局限性
One advantage of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it is a selective antagonist of the sigma-1 receptor, which means that it can be used to specifically target this protein without affecting other proteins in the central nervous system. Additionally, it has been shown to have a variety of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans is not well understood.
未来方向
There are a number of future directions that could be pursued in the study of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, it could be studied further as a potential anti-inflammatory agent, and its anti-tumor properties could be explored in more detail. Finally, more research could be done to understand the safety and efficacy of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
合成方法
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 1-pyrrolidinecarboxylic acid with propargyl bromide to form 4-(1-pyrrolidinyl)-2-butynoic acid. This compound is then esterified with methyl chloroformate to form the final product, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester.
科学研究应用
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and oncology. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
属性
CAS 编号 |
16253-32-0 |
|---|---|
产品名称 |
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester |
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
InChI 键 |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
规范 SMILES |
CNC(=O)OCC#CCN1CCCC1 |
其他 CAS 编号 |
16253-32-0 |
同义词 |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
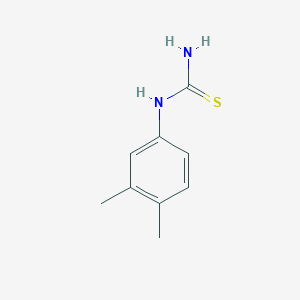
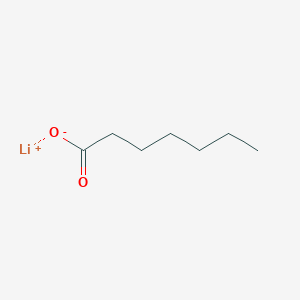

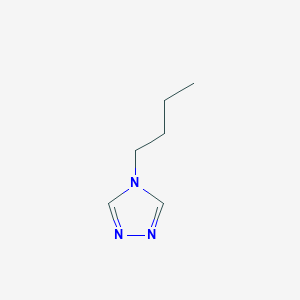

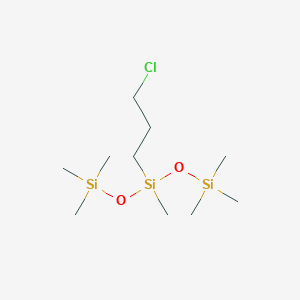
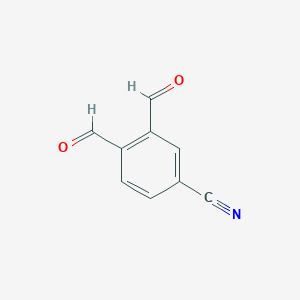
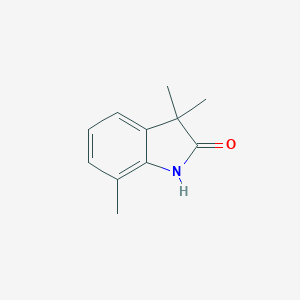
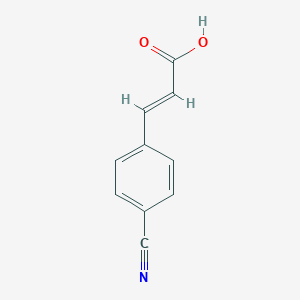
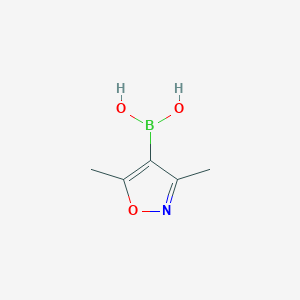
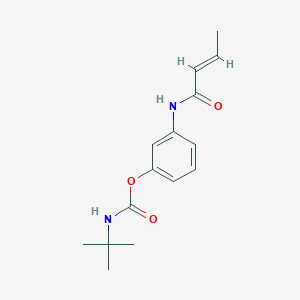
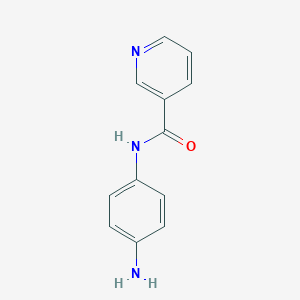
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)